N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine
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Overview
Description
N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine is an organic compound characterized by the presence of dihexylamino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine typically involves the reaction of 4-(dihexylamino)aniline with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A related compound with similar structural features but different functional groups.
4-(Dimethylamino)phenylamine: Another similar compound with a dimethylamino group instead of dihexylamino groups.
Uniqueness
N1-(4-(Dihexylamino)phenyl)-N4,N4-dihexylbenzene-1,4-diamine is unique due to the presence of dihexylamino groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C36H61N3 |
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Molecular Weight |
535.9 g/mol |
IUPAC Name |
1-N-[4-(dihexylamino)phenyl]-4-N,4-N-dihexylbenzene-1,4-diamine |
InChI |
InChI=1S/C36H61N3/c1-5-9-13-17-29-38(30-18-14-10-6-2)35-25-21-33(22-26-35)37-34-23-27-36(28-24-34)39(31-19-15-11-7-3)32-20-16-12-8-4/h21-28,37H,5-20,29-32H2,1-4H3 |
InChI Key |
GPYJYUAVFSFIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(CCCCCC)CCCCCC |
Origin of Product |
United States |
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